1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester 1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873086
InChI: InChI=1S/C14H10F2N4O4/c15-9-2-1-3-10(16)8(9)6-19-7-11(17-18-19)14(23)24-20-12(21)4-5-13(20)22/h1-3,7H,4-6H2
SMILES:
Molecular Formula: C14H10F2N4O4
Molecular Weight: 336.25 g/mol

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester

CAS No.:

Cat. No.: VC15873086

Molecular Formula: C14H10F2N4O4

Molecular Weight: 336.25 g/mol

* For research use only. Not for human or veterinary use.

1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester -

Specification

Molecular Formula C14H10F2N4O4
Molecular Weight 336.25 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylate
Standard InChI InChI=1S/C14H10F2N4O4/c15-9-2-1-3-10(16)8(9)6-19-7-11(17-18-19)14(23)24-20-12(21)4-5-13(20)22/h1-3,7H,4-6H2
Standard InChI Key GBVCJBFRIBBNBR-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)C2=CN(N=N2)CC3=C(C=CC=C3F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three primary domains:

  • 1H-1,2,3-Triazole-4-carboxylic acid core: The triazole ring, a five-membered heterocycle with three nitrogen atoms, provides a rigid planar scaffold conducive to π-π stacking and hydrogen bonding interactions. The carboxylic acid group at position 4 enhances solubility and serves as a site for derivatization .

  • 1-[(2,6-Difluorophenyl)methyl] substituent: The 2,6-difluorobenzyl group introduces steric bulk and electronic effects via fluorine’s electronegativity, potentially influencing binding affinity in biological systems or altering material properties .

  • 2,5-Dioxo-1-pyrrolidinyl ester: This ester moiety, derived from 2,5-dioxopyrrolidine, acts as a leaving group, enabling nucleophilic substitution reactions. The cyclic diketone structure may also participate in keto-enol tautomerism, affecting reactivity .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1622071-43-5
Molecular FormulaC₁₄H₁₀F₂N₄O₄
Molecular Weight336.25 g/mol
Purity≥98% (HPLC)
Synonyms2,5-Dioxopyrrolidin-1-yl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate

Spectroscopic Characterization

While direct spectral data for this compound is limited in publicly available literature, analogous triazole-carboxylate esters exhibit characteristic NMR signatures. For example:

  • ¹H NMR: The triazole proton typically resonates as a singlet near δ 8.0–8.5 ppm . The 2,6-difluorobenzyl group’s aromatic protons appear as doublets of doublets (δ 7.3–7.6 ppm) due to coupling with fluorine (³J₆-F ≈ 8–10 Hz) . The pyrrolidine-dione methylene protons resonate as multiplets near δ 2.5–3.5 ppm .

  • ¹³C NMR: The carbonyl carbons of the ester (C=O) and triazole-carboxylate (COO) are observed at δ 160–170 ppm . Fluorine-coupled aromatic carbons (C-F) appear upfield at δ 110–125 ppm .

Synthetic Pathways and Reactivity

Synthesis Strategy

The compound is synthesized via a multi-step protocol:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A 1-azido-2,6-difluorobenzene derivative reacts with a propiolic acid ester under Cu(I) catalysis to form the 1,2,3-triazole core .

  • Esterification: The carboxylic acid at position 4 is activated (e.g., using N-hydroxysuccinimide) and coupled with 2,5-dioxopyrrolidine to form the final ester .

Critical Reaction Parameters

  • Temperature: CuAAC proceeds optimally at 40–60°C in polar aprotic solvents like DMSO or DMF .

  • Catalyst: Cu(I) species (e.g., CuBr or CuSO₄/sodium ascorbate) are essential for regioselective triazole formation .

  • Purification: Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures yields high-purity product .

Stability and Reactivity

  • Hydrolytic Sensitivity: The ester bond is susceptible to hydrolysis under acidic or basic conditions, regenerating the carboxylic acid .

  • Thermal Stability: Differential scanning calorimetry (DSC) of related triazole esters shows decomposition temperatures above 200°C, suggesting robustness in non-aqueous environments .

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